5-Ethyl-2-methylpyridin-4-amine
Overview
Description
5-Ethyl-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 5350-64-1 . It has a molecular weight of 136.2 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI Code for 5-Ethyl-2-methylpyridin-4-amine is1S/C8H12N2/c1-3-7-5-10-6 (2)4-8 (7)9/h4-5H,3H2,1-2H3, (H2,9,10)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
5-Ethyl-2-methylpyridin-4-amine has a melting point of 88-90°C . It is typically stored at room temperature and is shipped at normal temperature . The compound is in the form of a powder .Scientific Research Applications
Catalysis and Synthetic Applications
Amination of Aryl Halides Using Copper Catalysis
Bromopyridine was converted into aminopyridine under Cu2O catalysis, showcasing a method with low catalyst loading, mild reaction temperature, and pressure. This protocol has been extended to the amination of various aryl halides, demonstrating the compound's utility in synthetic organic chemistry (Lang et al., 2001).
Reductive Amination with 5-Ethyl-2-methylpyridine Borane
A new amine borane complex was reported for reductive aminations of ketones and aldehydes, highlighting the efficiency of using this complex in organic synthesis to maximize the economy of the reagent (Burkhardt & Coleridge, 2008).
Neurological Research
Potential Treatments for Neurological Injury and Disease
The compound's derivatives were investigated for their ability to restore conduction in injured spinal cord tissue. This study points to the compound's potential in developing treatments for neurological conditions (Smith et al., 2005).
Sensing and Detection Applications
Development of Aminoethylpyridine Based Fluorescent Probes
This study synthesized fluorescent compounds for the detection of Fe3+ and Hg2+ in aqueous media, demonstrating the compound's application in environmental monitoring and biological assays (Singh et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-ethyl-2-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJOOIFTTQXTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276936 | |
Record name | 5-ethyl-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methylpyridin-4-amine | |
CAS RN |
5350-64-1 | |
Record name | NSC50 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-ethyl-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethyl-2-methyl-4-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4U7KFW9MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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